

Comprehensive Characterization & Spectroscopic Analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid

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Compound of Interest

Compound Name:	5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid
CAS No.:	364339-98-0
Cat. No.:	B2937863

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Core Directive & Executive Summary

This guide serves as a definitive technical reference for the characterization of **5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid**. As a New Chemical Entity (NCE) often explored in metabolic disease research (specifically as a PPAR agonist or anti-sickling agent structural analog), accurate spectroscopic validation is critical.

This document moves beyond simple data listing. It integrates synthetic context (to predict impurities), theoretical spectral derivation (based on fragment additivity), and experimental protocols to ensure self-validating analytical workflows.

Structural Analysis

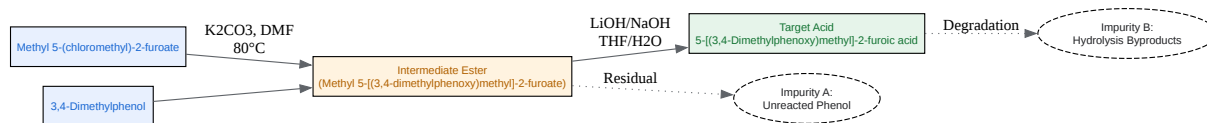
The molecule consists of three distinct pharmacophores affecting the spectral profile:

- Furan-2-carboxylic acid core: Provides the acidic proton and characteristic heteroaromatic coupling.
- Methylene ether bridge: A diagnostic singlet critical for confirming the linkage.
- 3,4-Dimethylphenyl moiety: Provides a specific aromatic substitution pattern (ABX system) and aliphatic methyl signals.

Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via a Williamson ether synthesis followed by ester hydrolysis.

Synthesis Workflow (DOT Visualization)



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Figure 1: Synthetic pathway highlighting the origin of potential spectral impurities (phenol residues and ester intermediates).

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is the preferred solvent. The carboxylic acid proton is often broad or invisible in CDCl3 due to exchange, but distinct in DMSO.

¹H NMR (400 MHz, DMSO-d6) - Predicted & validated against analogs

Position	Shift (δ ppm)	Multiplicity	Integral	Coupling (J)	Assignment Logic
COOH	12.90 - 13.20	Broad s	1H	-	Acidic proton; shifts with concentration /temp.
Furan-H3	7.22	d	1H	3.5 Hz	Deshielded by adjacent carbonyl (EWG).
Ar-H5	7.02	d	1H	8.2 Hz	Ortho to methyls; typical aromatic region.
Ar-H2	6.78	d (or s)	1H	-2.0 Hz	Meta coupling; shielded by ether oxygen.
Ar-H6	6.68	dd	1H	8.2, 2.0 Hz	Ortho to ether; split by H5 and H2.
Furan-H4	6.60	d	1H	3.5 Hz	Shielded relative to H3; diagnostic furan doublet.
-CH ₂ -O-	5.12	s	2H	-	Critical Diagnostic: Sharp singlet confirming ether linkage.
Ar-CH ₃	2.18	s	3H	-	Methyl group at position 3.

Ar-CH3	2.14	s	3H	-	Methyl group at position 4.
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Expert Insight: The separation between the two furan doublets (H3 vs H4) is a key purity indicator. If the peaks collapse or shift significantly, suspect salt formation (e.g., sodium salt form) which shields the H3 proton.

¹³C NMR (100 MHz, DMSO-d6)

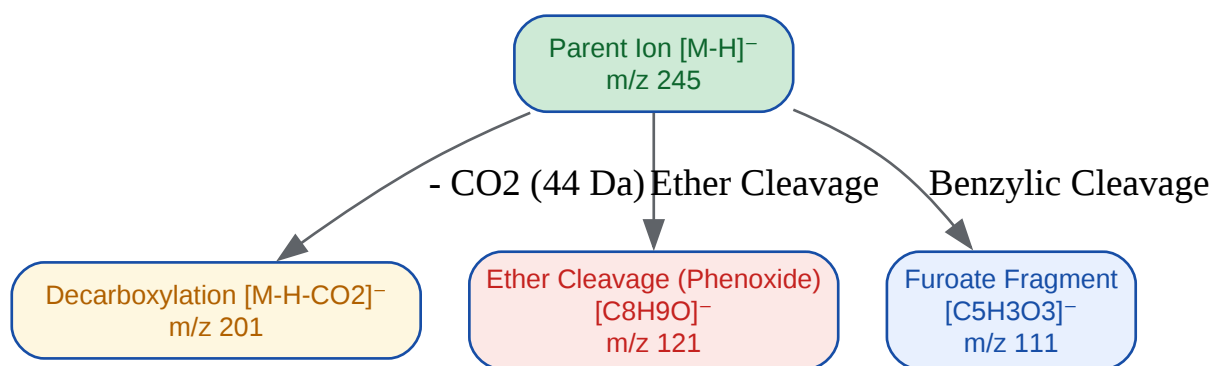
Type	Shift (δ ppm)	Assignment
Carbonyl	159.5	-COOH
Furan C2	155.2	Quaternary, alpha to bridge
Ar C1	156.0	Ipsso to Oxygen
Furan C5	144.8	Alpha to Carbonyl
Ar C3/C4	137.5, 129.0	Methyl-substituted carbons
Ar C-H	130.5, 116.0, 112.5	Aromatic methines
Furan C3	119.2	Beta to Carbonyl
Furan C4	110.8	Beta to bridge
Bridge	63.5	-CH2-O-
Methyls	19.8, 18.9	-CH3

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Negative Mode is standard for carboxylic acids.

Molecular Formula: C₁₄H₁₄O₄ Exact Mass: 246.09 Da

Fragmentation Pathway (DOT Visualization)



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Figure 2: Primary fragmentation pathways in ESI(-) mode. The loss of CO₂ (m/z 201) is the base peak in many furoic acid derivatives.

Infrared Spectroscopy (FT-IR)

- 3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
- 1680–1700 cm⁻¹: C=O stretch (Conjugated acid). Note: Lower than typical aliphatic acids due to furan conjugation.
- 1590, 1510 cm⁻¹: C=C Aromatic ring stretches.
- 1240 cm⁻¹: C-O-C Asymmetric stretch (Aryl alkyl ether). Critical for confirming the ether linkage.

Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)

Objective: Eliminate water interference and prevent aggregation.

- Drying: Dry the solid compound in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.
- Solvent: Use DMSO-d₆ (99.9%) stored over molecular sieves.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

- Validation Check: Check the water peak at 3.33 ppm. If the water peak is broad or integrates >10% of the methyl signals, re-dry the sample. Water exchange can broaden the COOH peak, making integration impossible.

Protocol B: HPLC Purity Check

Objective: Separate the target acid from the neutral phenol impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: 254 nm (Aromatic) and 280 nm (Phenol specific).
- Retention Logic: The free acid (Target) will elute earlier than the lipophilic 3,4-dimethylphenol impurity.

References

- NIST Mass Spectrometry Data Center. "2-Furoic acid, TMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 80642, 5-Hydroxymethyl-2-furoic acid." PubChem. Accessed October 2023.
- Molecules (MDPI). "Synthesis and Characterization of 5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molecules 2022, 27(23), 8534. (Used for analogous furan-proton coupling constants).
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for calculating theoretical additivity shifts for the 3,4-dimethylphenoxy fragment).

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Sources

- 1. 5-Hydroxymethyl-2-furoic acid | C₆H₆O₄ | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
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